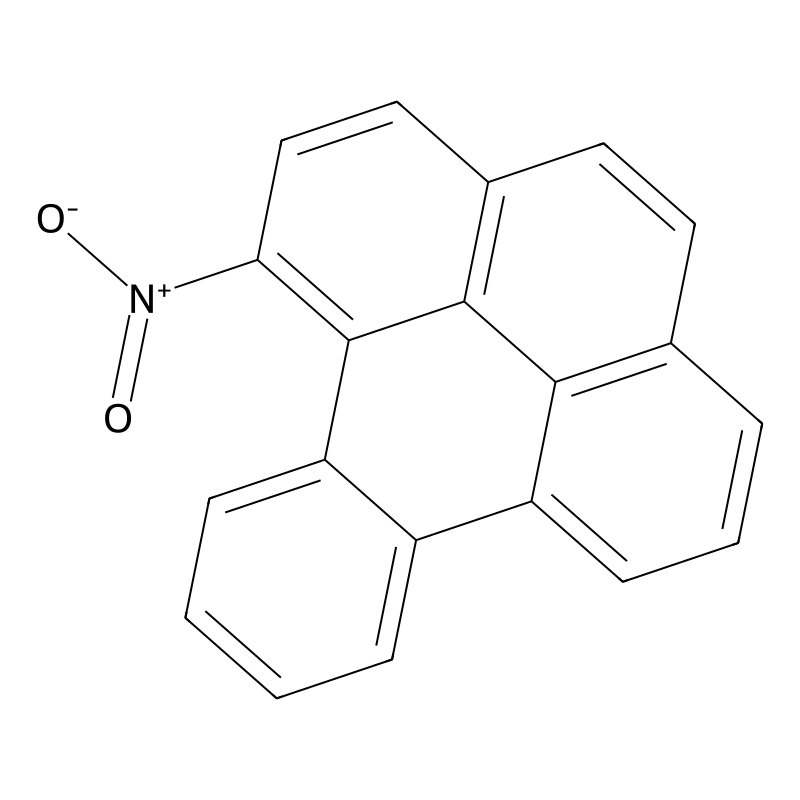

1-Nitrobenzo(e)pyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mutagenicity

Research suggests 1-nitro-BeP can be mutagenic, meaning it can cause mutations in DNA. A study published in Carcinogenesis found that while 1-nitro-BeP itself has weak mutagenic activity, its metabolites, particularly 1-nitro-BeP trans-4,5-dihydrodiol, are significantly more potent mutagens []. This indicates that the body's metabolism can activate 1-nitro-BeP into a form that can damage DNA and potentially lead to cancer.

Metabolic Pathways

Understanding how 1-nitro-BeP is metabolized in the body is crucial for assessing its potential risks. Research has identified specific pathways involved in its breakdown. A study published in ResearchGate details the formation of 1-nitro-BeP trans-4,5-dihydrodiol, 6-hydroxy-1-nitro-BeP, and 8-hydroxy-1-nitro-BeP by rat liver microsomes []. These findings help elucidate the process by which 1-nitro-BeP becomes mutagenic.

1-Nitrobenzo(e)pyrene is a polycyclic aromatic hydrocarbon (PAH) that contains a nitro group (-NO2) attached to the benzo(e)pyrene structure. This compound is part of a larger class of nitro-substituted PAHs, which are known for their environmental persistence and potential health hazards. The presence of the nitro group significantly alters the chemical properties and biological activities of the parent hydrocarbon. 1-Nitrobenzo(e)pyrene is typically formed through atmospheric reactions involving combustion processes, such as those from vehicle emissions and industrial activities, where it can be released into the environment as a byproduct of incomplete combustion.

The chemistry of 1-nitrobenzo(e)pyrene involves various reactions typical of nitro-substituted compounds. Key reactions include:

- Electrophilic Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the aromatic ring.

- Reduction Reactions: Under certain conditions, the nitro group can be reduced to an amine, leading to the formation of potentially more reactive species.

- Photolysis: Exposure to light can lead to the breakdown of 1-nitrobenzo(e)pyrene, forming various degradation products through photo

1-Nitrobenzo(e)pyrene exhibits mutagenic and potentially carcinogenic properties. Studies have shown that it can induce DNA damage in bacterial and mammalian cells, primarily through mechanisms involving oxidative stress and the formation of DNA adducts. The biological activity is influenced by its metabolic pathways, which include nitroreduction and conjugation with cellular macromolecules . The compound's mutagenicity is often linked to its ability to form reactive intermediates that interact with DNA, leading to mutations.

The synthesis of 1-nitrobenzo(e)pyrene typically involves:

- Nitration of Benzo(e)pyrene: This process usually involves treating benzo(e)pyrene with a nitrating agent, such as nitric acid in combination with sulfuric acid. The reaction conditions must be carefully controlled to obtain the desired nitro product while minimizing further substitutions or degradation .

- Atmospheric Reactions: In environmental contexts, 1-nitrobenzo(e)pyrene can also be formed through atmospheric reactions involving nitrogen oxides and other PAHs under photochemical conditions .

1-Nitrobenzo(e)pyrene is primarily used in research settings to study the effects of nitro-substituted PAHs on biological systems. Its applications include:

- Toxicological Studies: Investigating its mutagenic and carcinogenic potential.

- Environmental Monitoring: Serving as a marker for pollution from combustion sources and assessing air quality.

Research has highlighted several interactions involving 1-nitrobenzo(e)pyrene:

- Metabolic Activation: It undergoes metabolic activation in vivo, resulting in various metabolites that may exhibit different biological activities compared to the parent compound.

- DNA Binding Studies: Interaction studies have shown that it forms stable adducts with DNA, which can lead to mutations and contribute to its carcinogenic potential .

Several compounds share structural similarities with 1-nitrobenzo(e)pyrene. A comparison highlights their unique properties:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzo(a)pyrene | Polycyclic Aromatic Hydrocarbon | Known carcinogen; lacks nitro group |

| 6-Nitrobenzo(a)pyrene | Nitro-substituted PAH | More potent mutagen; extensively studied for toxicity |

| 1-Nitropyrene | Nitro-substituted PAH | Similar mutagenic properties; simpler structure |

| 2-Nitrofluorene | Nitro-substituted PAH | Different position of nitro group affects reactivity |

| 3-Nitrophenanthrene | Nitro-substituted PAH | Exhibits significant mutagenicity |

Each compound's unique position and nature of substitution impact its biological activity and environmental behavior. For instance, while benzo(a)pyrene is a well-known carcinogen, the introduction of a nitro group in compounds like 1-nitrobenzo(e)pyrene enhances their mutagenic potential due to altered metabolic pathways and increased reactivity .

Solubility Profiles in Organic and Aqueous Media

1-Nitrobenzo(e)pyrene exhibits markedly different solubility behaviors across various solvent systems, which significantly influences its environmental fate and analytical applications [1] [2]. The compound demonstrates extremely limited aqueous solubility, with water solubility estimated to be less than 0.001 mg/L at 25°C [3] [4]. This hydrophobic character is consistent with other nitrated polycyclic aromatic hydrocarbons, where the large aromatic system dominates over the polar nitro group contribution [5] [6].

In organic solvents, 1-Nitrobenzo(e)pyrene shows considerably enhanced solubility. The compound exhibits good solubility in toluene and benzene, making these solvents commonly used for extraction and purification procedures [7] [1]. Chloroform provides sparingly soluble conditions, particularly when heated, while ethyl acetate offers slightly enhanced solubility under elevated temperatures [8] [9]. The compound demonstrates limited solubility in polar aprotic solvents such as acetonitrile and moderate solubility in alcoholic media [10] [11].

The octanol-water partition coefficient (LogP) for 1-Nitrobenzo(e)pyrene is calculated to be approximately 5.6 [2], indicating strong lipophilic behavior and potential for bioaccumulation in fatty tissues. This high partition coefficient suggests significant affinity for organic phases over aqueous environments, which has implications for environmental distribution and biological uptake pathways [3] [12].

Solvent effects on chemical behavior are particularly pronounced during photochemical reactions. Studies with structurally related compounds demonstrate that protic solvents such as methanol enhance photodegradation quantum yields compared to aprotic media [10] [11]. The hydrogen-bonding capability of protic solvents facilitates radical stabilization and product formation through hydrogen atom abstraction mechanisms [10] [13].

Thermal Stability and Decomposition Kinetics

Thermal stability of 1-Nitrobenzo(e)pyrene follows patterns observed for nitrated aromatic compounds, with the compound remaining stable up to approximately 250°C under inert conditions [14] [15]. The initial decomposition temperature is estimated to occur between 300-350°C, based on thermal behavior of structurally similar nitro-polycyclic aromatic hydrocarbons [16] [15].

The primary decomposition mechanism involves homolytic cleavage of the carbon-nitrogen bond (C-NO₂), leading to formation of aromatic radicals and nitrogen dioxide [15] [17]. This process follows an activation energy of approximately 60-70 kcal/mol, consistent with the 62.1 kcal/mol barrier determined for nitrobenzene decomposition [15] [17]. The decomposition pathway proceeds through nitro-nitrite rearrangement, where the nitro group undergoes isomerization to form nitrite intermediates before complete bond scission [15] [18].

Thermal analysis techniques including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) provide detailed decomposition profiles [14] [16]. Under inert atmospheres, the compound exhibits enhanced thermal stability compared to oxidizing conditions, where oxygen promotes radical chain reactions and accelerated decomposition [14] [19].

Decomposition products include nitrogen dioxide, carbon monoxide, carbon dioxide, and various aromatic fragments [15] [18]. The presence of the extended aromatic system in 1-Nitrobenzo(e)pyrene provides additional stabilization compared to simpler nitroaromatics, resulting in slightly elevated decomposition temperatures [14] [16].

The kinetics of thermal decomposition follow pseudo-first-order behavior at moderate temperatures, with rate constants showing positive temperature dependence according to Arrhenius relationships [15] [20]. These kinetic parameters are crucial for understanding thermal stability during industrial processing and environmental persistence under elevated temperature conditions [19] [18].

Redox Properties and Electrochemical Behavior

Electrochemical properties of 1-Nitrobenzo(e)pyrene are dominated by the electron-accepting character of the nitro group, which undergoes reduction at accessible potentials [21] [22]. The first half-wave reduction potential is estimated to be between -0.55 to -0.65 V versus Ag/AgCl in dimethylformamide containing tetraethylammonium perchlorate [21]. This potential range is consistent with the -0.61 V value reported for the structurally related 1-nitropyrene [21].

The reduction mechanism proceeds through formation of a nitro radical anion (NO₂⁻- ) as the initial electron transfer product [21] [22]. This radical intermediate is stabilized by delocalization into the extended aromatic π-system of the benzo(e)pyrene framework [23] [24]. Further reduction at more negative potentials (> -1.0 V) leads to formation of hydroxylamine derivatives through proton-coupled electron transfer processes [21] [22].

Oxidation of 1-Nitrobenzo(e)pyrene occurs at significantly more positive potentials (> +1.5 V), involving electron removal from the aromatic system [25] [26]. The electrochemical behavior is typically quasi-reversible to irreversible due to follow-up chemical reactions of the initially formed radical species [21] [22].

pH dependence plays a crucial role in electrochemical behavior, as protonation of reduced intermediates affects both reduction potentials and product distributions [22] [27]. Under acidic conditions, proton-coupled electron transfer mechanisms become dominant, leading to formation of protonated radical intermediates [21] [22].

The relationship between reduction potential and biological activity has been established for nitro-polycyclic aromatic hydrocarbons, where compounds with less negative reduction potentials typically exhibit higher direct-acting mutagenic activity [21]. This electrochemical-biological correlation provides valuable insights into the potential toxicity mechanisms of 1-Nitrobenzo(e)pyrene [21] [23].

Temperature effects on electrochemical behavior follow Arrhenius relationships, with increased reaction rates at elevated temperatures [22] [27]. The electron transfer mechanisms likely proceed through ECE (electrochemical-chemical-electrochemical) pathways, where initial electron transfer is followed by chemical rearrangements and subsequent electrochemical steps [21] [22].

Photochemical Reactivity and UV-Vis Absorption Characteristics

Ultraviolet-visible absorption properties of 1-Nitrobenzo(e)pyrene are characterized by strong absorption bands in the 280-450 nm region [10] [11]. The major absorption features include bands centered around 350-380 nm and 280-320 nm, corresponding to π→π and n→π electronic transitions characteristic of nitrated aromatic systems [28] [29].

The molar extinction coefficient is expected to exceed 10⁴ M⁻¹cm⁻¹ for the principal absorption bands, indicating strong light absorption capabilities [28] [30]. This high extinction coefficient facilitates efficient photochemical activation under both laboratory and environmental conditions [10] [31].

Photodegradation quantum yields for 1-Nitrobenzo(e)pyrene are estimated to range from 10⁻⁴ to 10⁻³, based on data from structurally related nitro-polycyclic aromatic hydrocarbons such as 1-nitropyrene [10] [11]. These quantum yields show significant solvent dependence, with higher values observed in protic solvents due to enhanced hydrogen atom abstraction processes [10] [11].

The primary photochemical pathway involves nitro-nitrite rearrangement through excited triplet states [10] [11]. Intersystem crossing from the initially populated singlet excited state to triplet manifolds occurs with high efficiency due to spin-orbit coupling enhanced by the heavy atom effect of the aromatic system [11] [32].

Major photoproducts include hydroxylated derivatives formed through pyrenoxy radical intermediates, and nitrosopyrene compounds resulting from direct nitro group transformations [10] [11]. The pyrenoxy radical intermediate, characterized by absorption maxima around 420-440 nm, plays a crucial role in photoproduct formation through hydrogen atom abstraction from solvents or other hydrogen donors [10] [11].

Oxygen effects on photochemical behavior are complex, with molecular oxygen acting as a triplet state quencher that competes with productive photochemical pathways [10] [11]. Under aerobic conditions, different product distributions are observed compared to anaerobic environments, where longer-lived triplet states can participate in alternative reaction channels [10] [33].

Environmental photodegradation half-lives range from days to weeks under sunlight irradiation, depending on factors such as light intensity, water chemistry, and the presence of sensitizers or quenchers [34] [35]. The compound is classified as photochemically labile, with direct photolysis representing a significant environmental fate process [36] [34].